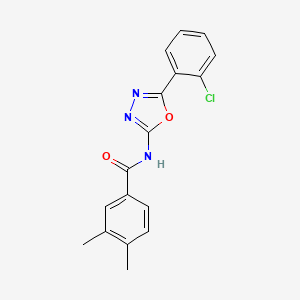

![molecular formula C14H13N3O B2890853 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol CAS No. 14247-67-7](/img/structure/B2890853.png)

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

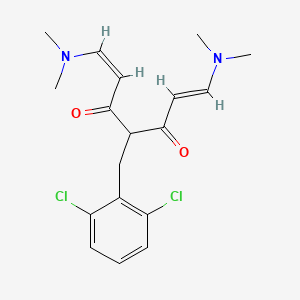

“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” is a chemical compound with the linear formula C14H13N3O . It is part of a class of compounds known as imidazopyridines, which are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” can be represented by the linear formula C14H13N3O . Detailed structural analysis such as the positions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would require computational chemistry methods .Applications De Recherche Scientifique

Medicinal Chemistry

This compound exhibits a range of bioactivities due to its imidazo[1,2-a]pyridine analog structure, which is known for diverse therapeutic applications. It has been studied for its potential as an antituberculosis agent , showing significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The structure-activity relationship of such compounds is critical in developing new drugs for this global health concern.

Pharmacology

In pharmacology, the imidazo[1,2-a]pyridine framework is recognized for its role in synthesizing compounds with anti-inflammatory properties . Research has shown that derivatives of this class can be potent and selective inhibitors of the COX-2 enzyme, which is a target for anti-inflammatory drugs .

Biochemistry

The biochemical applications of this compound include its use as a modulator of GABA A receptors . This is significant in the development of sedatives and anxiolytics, as these receptors are pivotal in the regulation of neurotransmission in the central nervous system .

Organic Chemistry

In organic synthesis, 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol serves as a building block for creating complex molecules. Its catalyst-free synthesis under microwave irradiation is a green chemistry approach that enhances reaction efficiency and reduces environmental impact .

Materials Science

While direct applications in materials science are not explicitly documented for this specific compound, the imidazo[1,2-a]pyridine core is often used in the design of organic semiconductors and materials due to its stable electronic properties .

Environmental Science

The environmental science applications of such compounds are related to their synthesis processes. The development of green synthesis methods that do not require harmful solvents or catalysts aligns with the goals of sustainable chemistry and reducing the environmental footprint of chemical production .

Antiviral Research

Imidazo[1,2-a]pyridine derivatives have been explored for their antiviral activities . They have the potential to inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Cancer Research

The compound’s framework is being investigated for its anticancer properties . It has shown promise in influencing cellular pathways necessary for the survival of cancer cells, which could lead to the development of new chemotherapeutic agents .

Orientations Futures

The future directions for research on “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Related compounds have been shown to inhibit the growth of certain pathogens . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase .

Biochemical Pathways

Imidazopyridines, a related class of compounds, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Related compounds have been shown to exhibit micromolar activity against certain viruses without any significant impact on cell viability .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZHSZOZNSHLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)

![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)